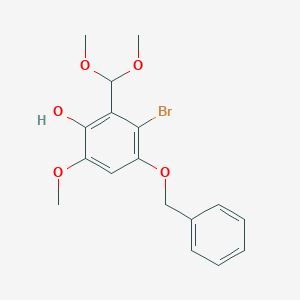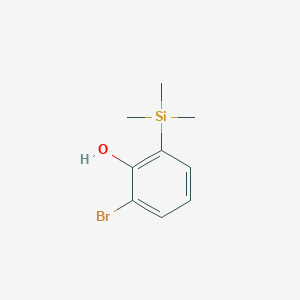
1,1,4,4-Tetrabromobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetrabromobut-3-en-2-one is a chemical compound with the molecular formula C4H2Br4O It is characterized by the presence of four bromine atoms attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetrabromobut-3-en-2-one typically involves the bromination of butenone derivatives. One common method is the bromination of 3-buten-2-one using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and real-time monitoring can help optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetrabromobut-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Reduction Reactions: Products include partially or fully debrominated butenone derivatives.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Scientific Research Applications
1,1,4,4-Tetrabromobut-3-en-2-one has several applications in scientific research:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent or as a precursor for drug synthesis.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,4,4-Tetrabromobut-3-en-2-one involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in cellular pathways and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,3,4-Tetrabromobut-3-en-2-one: Similar in structure but with different bromination pattern.
1,1,2,2-Tetrabromoethane: A related compound with a simpler ethane backbone.
1,1,2-Trichloromethane: Another halogenated compound with different halogen atoms.
Uniqueness
1,1,4,4-Tetrabromobut-3-en-2-one is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where selective bromination is required.
Properties
CAS No. |
59228-07-8 |
|---|---|
Molecular Formula |
C4H2Br4O |
Molecular Weight |
385.67 g/mol |
IUPAC Name |
1,1,4,4-tetrabromobut-3-en-2-one |
InChI |
InChI=1S/C4H2Br4O/c5-3(6)1-2(9)4(7)8/h1,4H |
InChI Key |
AOFZTNZDGDRGLR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Br)Br)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dichlorophenyl)butyl]imidazole;nitric acid](/img/structure/B14608953.png)

![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)

![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)

![3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile](/img/structure/B14609003.png)




![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)


